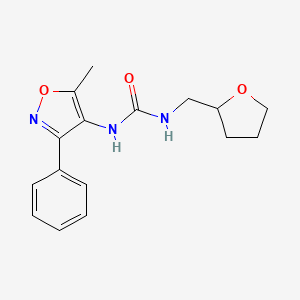
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea
Übersicht
Beschreibung
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea, also known as THU or AG-1343, is a small molecule inhibitor that has been widely studied for its potential applications in scientific research. THU is a potent inhibitor of HIV-1 replication, and its mechanism of action involves blocking the viral integrase enzyme, which is essential for the virus to integrate its DNA into the host cell genome.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Investigations
Urea derivatives, including those similar to N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea, have been studied for their enzyme inhibition properties and potential anticancer activities. A study by Mustafa, Perveen, and Khan (2014) found that urea derivatives exhibited inhibitory effects on various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, some derivatives demonstrated in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).
Anion Receptor Applications
Research by Roussel et al. (2006) explored the use of urea derivatives as neutral enantioselective anion receptors. Their study involved synthesizing non-racemic atropisomeric (thio)ureas and testing their binding with various anions. They observed modest enantioselectivities and noted that urea derivatives exhibited different binding behaviors compared to thiourea counterparts, possibly due to conformational differences (Roussel et al., 2006).
Plant Morphogenesis and Cell Division Regulation
Urea derivatives have also been found to regulate plant morphogenesis and cell division. Ricci and Bertoletti (2009) discussed how certain urea derivatives, like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, exhibit cytokinin-like activity, influencing plant cell division and differentiation. This study highlights the role of these compounds in in vitro plant studies (Ricci & Bertoletti, 2009).
Applications in Organic Synthesis
Research by Smith et al. (2013) involved the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, demonstrating the utility of urea derivatives in organic synthesis. This study illustrates the versatility of these compounds in forming various chemically modified derivatives, which could be useful in multiple applications (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Eigenschaften
IUPAC Name |
1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-14(15(19-22-11)12-6-3-2-4-7-12)18-16(20)17-10-13-8-5-9-21-13/h2-4,6-7,13H,5,8-10H2,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOXOGGBDJNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




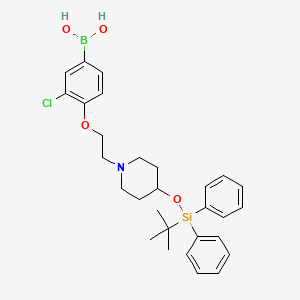
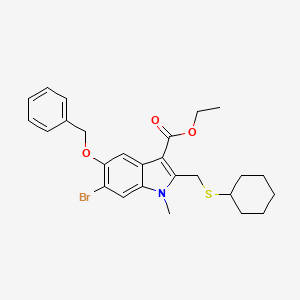
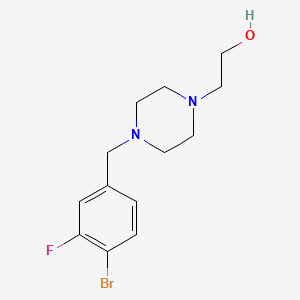
![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)
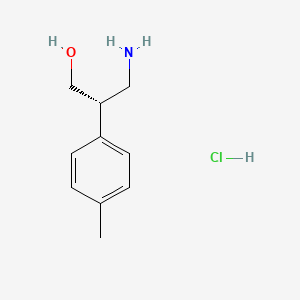




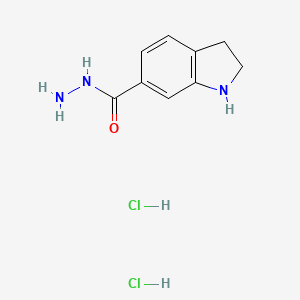
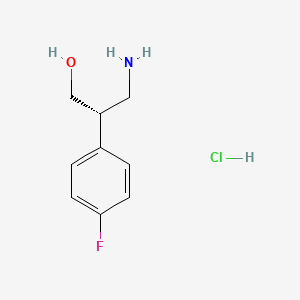
![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)